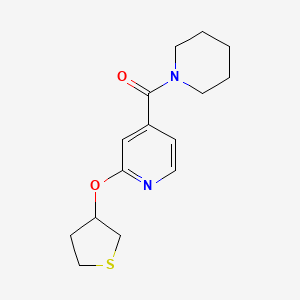
Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic organic compound featuring a complex structure that integrates various heterocyclic components. This multifaceted molecule has garnered interest due to its potential applications in multiple scientific fields, including pharmacology and materials science. Its unique molecular framework makes it a compelling subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds such as tetrahydrothiophene and pyridine derivatives. The piperidine moiety is introduced through subsequent reactions, involving the use of coupling agents and various catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale and efficiency. This often includes the use of continuous flow reactors and advanced catalytic systems to facilitate high-yield and low-cost production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides may be replaced.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can facilitate nucleophilic substitution reactions.
Major Products: The major products of these reactions vary widely based on the specific conditions and reagents used, but they often include modified versions of the parent molecule with additional functional groups or altered oxidation states.
科学研究应用
Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is utilized in various scientific research domains:
Chemistry: Used as a building block in synthetic organic chemistry for the creation of complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Applied in the development of advanced materials and specialty chemicals due to its unique structural properties.
作用机制
The mechanism of action of Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone largely depends on its specific application:
Molecular Targets: It may target specific enzymes or receptors within biological systems, modulating their activity through competitive or allosteric interactions.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting cell signaling, gene expression, or metabolic processes.
相似化合物的比较
Piperidinyl-pyridine derivatives
Tetrahydrothiophene-based compounds
Methanone-linked heterocyclic systems
Uniqueness: This compound's distinct molecular arrangement provides a unique set of chemical and biological properties, making it valuable for specialized applications and distinguishing it from structurally similar molecules.
That's the lowdown on Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
属性
IUPAC Name |
piperidin-1-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(17-7-2-1-3-8-17)12-4-6-16-14(10-12)19-13-5-9-20-11-13/h4,6,10,13H,1-3,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERZJCGSSOURDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate](/img/structure/B2969767.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)
![N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2969769.png)
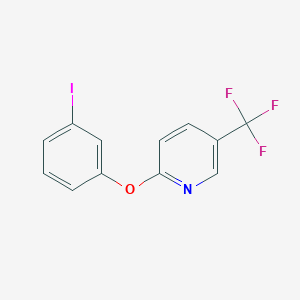
![1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine](/img/structure/B2969771.png)
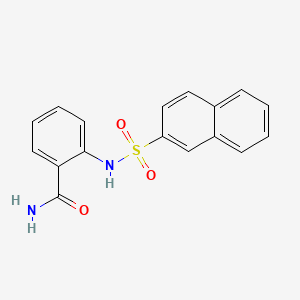
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2969776.png)
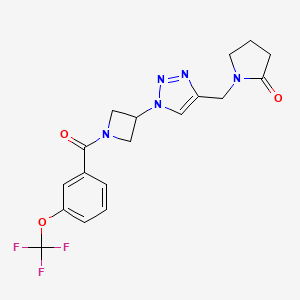
![1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride](/img/structure/B2969779.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)
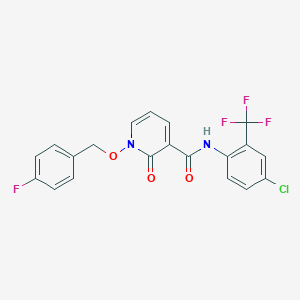
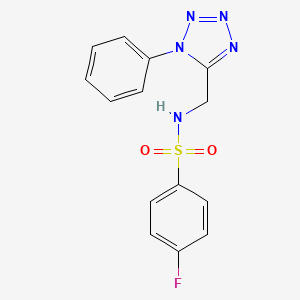
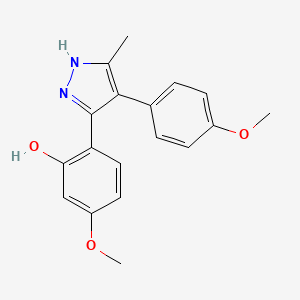
![1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2969788.png)
